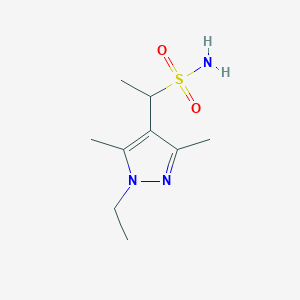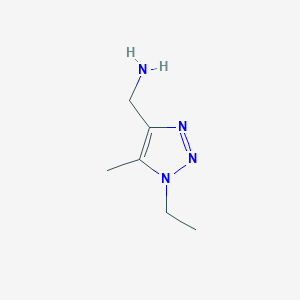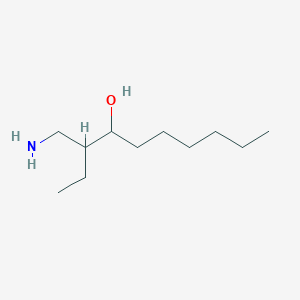
3-(Aminomethyl)decan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)decan-4-ol is an organic compound with the molecular formula C11H25NO. It is a derivative of decanol, featuring an aminomethyl group at the third position and a hydroxyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)decan-4-ol can be achieved through several methods. One common approach involves the reaction of decanal with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate (around 50-70°C)
Catalysts: Acidic or basic catalysts to facilitate the reaction
Solvents: Common solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)decan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
The major products formed from these reactions include various derivatives of decanol and amines, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
3-(Aminomethyl)decan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)decan-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)decan-1-ol
- 3-(Aminomethyl)decan-2-ol
- 3-(Aminomethyl)decan-3-ol
Uniqueness
3-(Aminomethyl)decan-4-ol is unique due to the specific positioning of the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H25NO |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
3-(aminomethyl)decan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-3-5-6-7-8-11(13)10(4-2)9-12/h10-11,13H,3-9,12H2,1-2H3 |
Clé InChI |
XMHBWWNLRARIRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(CC)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


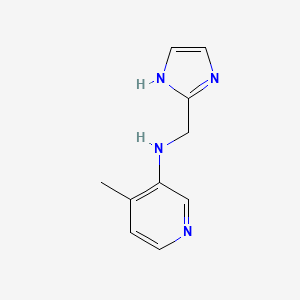
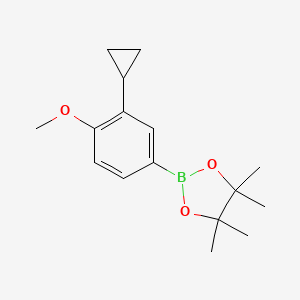
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)
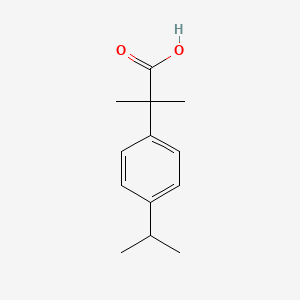
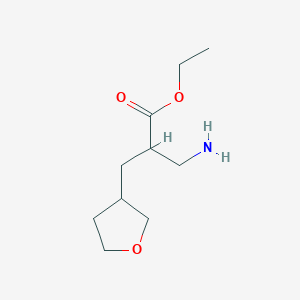
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
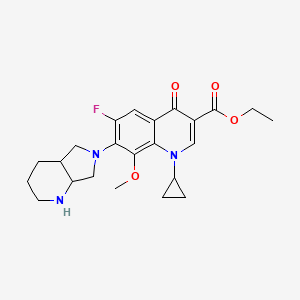
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
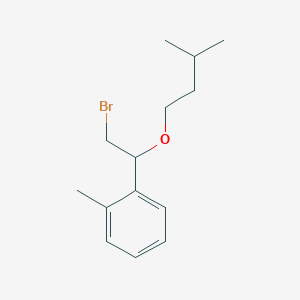
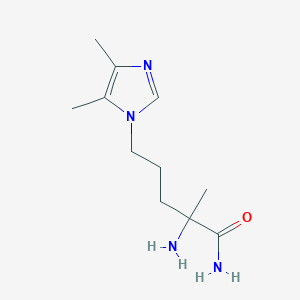
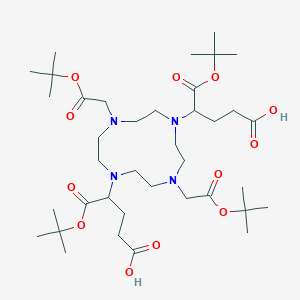
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
